molecular formula C19H17NO6S B12186904 Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate

Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate

Cat. No.: B12186904
M. Wt: 387.4 g/mol
InChI Key: TXMZDTCHAPFKJX-UHFFFAOYSA-N
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Description

Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a complex organic compound with a molecular formula of C17H16N2O6S2 . This compound features a unique structure that includes a 1,4-oxathiin ring, which is a sulfur-containing heterocycle, and a benzoate ester group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the 1,4-oxathiin ring, which is then functionalized with a phenyl group. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfur-containing heterocycles and benzoate esters, such as:

Uniqueness

What sets Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate apart is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of both the 1,4-oxathiin ring and the benzoate ester group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C19H17NO6S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate

InChI

InChI=1S/C19H17NO6S/c1-25-19(22)14-9-5-6-10-15(14)20-18(21)16-17(13-7-3-2-4-8-13)27(23,24)12-11-26-16/h2-10H,11-12H2,1H3,(H,20,21)

InChI Key

TXMZDTCHAPFKJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

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